

"2,3-Dimethylfumaric acid CAS number and synonyms"

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Compound of Interest

Compound Name: 2,3-Dimethylfumaric acid

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2,3-Dimethylfumaric Acid: A Technical Overview

CAS Number: 21788-49-8^[1]

Synonyms: (2E)-2,3-Dimethyl-2-butenedioic acid, γ-Methylmesaconic acid, Dimethylfumaric acid, Fumaric acid, dimethyl-, NSC-174100^[1]

This technical guide provides a comprehensive overview of **2,3-Dimethylfumaric acid**, addressing its chemical identity and properties. Due to the limited availability of in-depth experimental and biological data specifically for **2,3-Dimethylfumaric acid** in publicly accessible literature, this guide also includes a detailed examination of the closely related and extensively studied compound, Dimethyl Fumarate (DMF), to provide relevant context and insights for researchers, scientists, and drug development professionals.

Physicochemical Properties of 2,3-Dimethylfumaric Acid

While extensive experimental data for **2,3-Dimethylfumaric acid** is scarce, its fundamental physicochemical properties have been computed and are summarized below.

| Property | Value | Reference |
|--------------------------------|-------------------------------------|-----------|
| Molecular Formula | C6H8O4 | [1] |
| Molecular Weight | 144.12 g/mol | [1] |
| IUPAC Name | (E)-2,3-dimethylbut-2-enedioic acid | [1] |
| Physical Description | Solid (Predicted) | |
| XLogP3-AA | 0.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 144.04225873 g/mol | [1] |
| Monoisotopic Mass | 144.04225873 g/mol | [1] |
| Topological Polar Surface Area | 74.6 Å ² | [1] |
| Heavy Atom Count | 10 | [1] |

Dimethyl Fumarate (DMF): An Illustrative Fumaric Acid Ester

Given the limited specific data on **2,3-Dimethylfumaric acid**, this section details the properties, synthesis, and biological activity of Dimethyl Fumarate (DMF), a widely researched fumaric acid ester with approved therapeutic applications. This information serves as a valuable reference for understanding the potential characteristics and mechanisms of related fumaric acid derivatives.

Physicochemical Properties of Dimethyl Fumarate (DMF)

| Property | Value | Reference |
|-------------------|--------------------------------|---|
| CAS Number | 624-49-7 | [2] [3] [4] |
| Molecular Formula | C6H8O4 | [3] [4] |
| Molecular Weight | 144.13 g/mol | [2] |
| IUPAC Name | dimethyl (2E)-but-2-enedioate | |
| Melting Point | 103.5 °C | [2] |
| Boiling Point | 192-193 °C | [2] |
| Density | 0.84 g/cm ³ (solid) | [2] |

Experimental Protocols: Synthesis of Dimethyl Fumarate

Several methods for the synthesis of dimethyl fumarate have been reported, primarily involving the esterification of fumaric acid or the isomerization of dimethyl maleate.

Protocol 1: Acid-Catalyzed Esterification of Fumaric Acid

This common method involves the reaction of fumaric acid with methanol in the presence of an acid catalyst, typically sulfuric acid.

- Materials: Fumaric acid, Methanol, Sulfuric acid.
- Procedure:
 - Dissolve fumaric acid in methanol.
 - Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
 - Heat the reaction mixture to reflux (approximately 65 °C) for a period of 3 to 48 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Upon completion, cool the reaction mixture to allow the dimethyl fumarate product to crystallize.
- Isolate the crystalline product by filtration.
- Wash the crystals with a suitable solvent (e.g., cold methanol or water) to remove any remaining acid and unreacted starting materials.
- Dry the purified dimethyl fumarate crystals.[5]

Protocol 2: Synthesis from Maleic Anhydride

An alternative industrial-scale process involves a one-pot reaction starting from maleic anhydride.

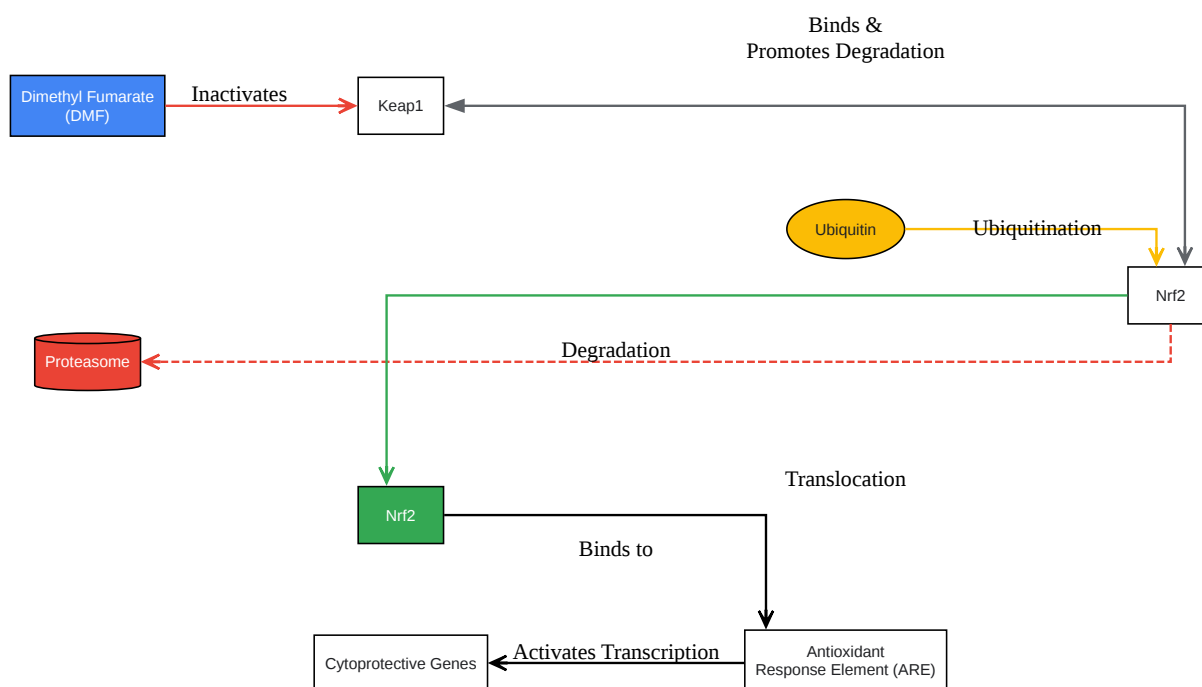
- Materials: Maleic anhydride, Methanol, a Lewis acid (e.g., anhydrous aluminum chloride), an acid chloride (e.g., thionyl chloride).
- Procedure:
 - Dissolve maleic anhydride in methanol and stir for 3-4 hours at 45-50°C to facilitate the ring-opening reaction to form monomethyl maleate.
 - Introduce a Lewis acid catalyst (e.g., anhydrous aluminum chloride) to promote the isomerization of monomethyl maleate to monomethyl fumarate.
 - Convert the resulting monomethyl fumarate to dimethyl fumarate through an acid chloride-mediated esterification by adding an acid chloride like thionyl chloride and heating the mixture.
 - Isolate and purify the final dimethyl fumarate product.[6][7]

Signaling Pathway: The Nrf2-ARE Pathway

A primary mechanism of action for dimethyl fumarate's therapeutic effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[8]

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds like DMF can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a wide array of cytoprotective and antioxidant enzymes and proteins, which help to mitigate cellular stress and inflammation.[8]

Below is a diagram illustrating the activation of the Nrf2 pathway by Dimethyl Fumarate.



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Caption: Activation of the Nrf2 signaling pathway by Dimethyl Fumarate (DMF).

Conclusion

While **2,3-Dimethylfumaric acid** is a defined chemical entity with an assigned CAS number, detailed research into its biological activities and potential therapeutic applications is not widely available in the public domain. In contrast, the related compound, dimethyl fumarate, has been extensively studied, revealing a significant mechanism of action through the Nrf2 pathway and leading to its use as an approved therapeutic agent. The information provided on dimethyl fumarate serves as a valuable framework for researchers interested in the broader class of fumaric acid derivatives and may guide future investigations into the specific properties and activities of **2,3-Dimethylfumaric acid**. Further research is warranted to elucidate the unique characteristics of **2,3-Dimethylfumaric acid** and to determine its potential for drug development.

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